METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
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Overview
Description
METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The compound contains a quinazoline moiety, which is a class of compounds known to have various biological activities. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play crucial roles in signal transduction pathways .
Biochemical Pathways
Given the presence of a quinazoline moiety, it might be involved in pathways related to cell signaling, growth, and proliferation .
Result of Action
Based on the properties of other quinazoline derivatives, it might have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
METHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-30-22(29)16-6-7-18-20(14-16)25-23(32-15-17-4-2-3-5-19(17)24)27(21(18)28)9-8-26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHUUYDWRLCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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